molecular formula C12H7F4NS B1388581 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol CAS No. 1214340-79-0

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1388581
CAS No.: 1214340-79-0
M. Wt: 273.25 g/mol
InChI Key: BDDFQBDVIWQUQW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis could start with a fluorophenyl derivative and a trifluoromethylpyridine precursor.

    Reaction Conditions: The reactions might involve halogenation, nucleophilic substitution, and thiolation under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common reagents could include halogenating agents, bases, and thiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into different functional derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol would depend on its specific application. For instance:

    Molecular Targets: It might interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(trifluoromethyl)pyridine-2-thiol: Similar structure but with a chlorine atom instead of fluorine.

    5-(3-Fluorophenyl)-3-(methyl)pyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol might confer unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFQBDVIWQUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=S)C(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

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